molecular formula C9H10ClNO B15052587 (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine

Cat. No.: B15052587
M. Wt: 183.63 g/mol
InChI Key: CDCKLHKMBMYQLU-YRNVUSSQSA-N
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Description

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a substituted phenyl group at the ethylidene position. The compound’s structure consists of a hydroxylamine moiety (-NH-O-) linked to a 3-chloro-4-methylphenyl-substituted ethylidene backbone.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+

InChI Key

CDCKLHKMBMYQLU-YRNVUSSQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine Applications

(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative with potential applications as an anti-inflammatory agent. Hydroxylamines, in general, are of growing interest in medicinal chemistry, with applications including anticancer activity .

Scientific Research Applications

  • Anticancer Research: Trisubstituted hydroxylamines can be incorporated to treat CNS metastatic NSCLC driven by activating mutant bearing EGFR and for osimertinib-resistant EGFR+ NSCLC bearing the C797S resistance mutation profile (L858R/C797S and exon19del/C797S) . Compound 9 displayed excellent activity against the NCI-H3255 NSCLC cell line bearing the common EGFR L858R mutation, with an IC 50 of 7.2 nM representing a roughly 12-fold improvement over 6 .
  • Lactate Imaging: Hydroxyl proton exchange between lactate and bulk water protons is the basis for a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method used to image lactate with high spatial resolution . This method has potential applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
  • Radical Reactions: Nitrogen-centered radicals (NCRs) like iminyl, aminyl, amidyl, and aminium species, are involved in radical-mediated intermolecular amination of (hetero)arenes to generate aniline derivatives, which are important for drug discovery and development .

Mechanism of Action

The mechanism of action of (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s effects on molecular targets such as enzymes and receptors are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Substituents Molecular Weight (g/mol) Notable Applications/Properties
(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine (Target Compound) C₉H₉ClNO* Hydroxylamine, ethylidene 3-chloro-4-methylphenyl ~183.6 Potential intermediate for drug synthesis
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine C₁₁H₁₁ClN₂O Hydroxylamine, ethylidene 6-chloro-1-methylindole 234.7 Specialty chemical (Parchem Chemicals)
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₂ClN₃O₅ Hydrazide, phenolic hydroxyls 5-chloro-2-hydroxyphenyl 357.7 Antioxidant or antimicrobial activity
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide 3-chloro, N-phenyl 265.7 Polyimide monomer synthesis
N-[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine C₁₂H₁₃N₃O Hydroxylamine, pyrazole 5-methyl-1-phenylpyrazole 215.3 Structural studies (collision cross-section data)

Key Differences and Implications

Functional Groups: The target compound’s hydroxylamine group (-NH-O-) distinguishes it from hydrazide derivatives (e.g., compound ) and phthalimides (e.g., compound ). Hydroxylamines are redox-active and may act as nitric oxide donors or intermediates in heterocyclic synthesis.

Substituent Effects :

  • The 3-chloro-4-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic reactivity compared to simpler phenyl analogs.
  • Indole derivatives (e.g., compound ) feature a nitrogen-containing heterocycle, enabling π-π stacking interactions and increased planarity, which are advantageous in drug design.

Synthetic Utility :

  • Phthalimide derivatives (e.g., compound ) are widely used in polymer synthesis due to their thermal stability and reactivity as anhydride precursors. The target compound, with its hydroxylamine group, may instead serve as a ligand or catalyst in metal-organic reactions.

Biological Relevance: Hydrazide derivatives (compound ) are associated with antioxidant and antimicrobial properties due to phenolic hydroxyl groups. The target compound’s lack of free -OH groups may limit such activity but could enhance metabolic stability.

Research Findings and Data Gaps

  • Stability : Hydroxylamines are prone to oxidation; the chloro and methyl substituents may mitigate this by steric protection.
  • Applications: The absence of direct biological data necessitates further studies.

Biological Activity

(NH)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine, commonly referred to as hydroxylamine derivative, is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
  • Molecular Formula : C10H12ClN2O
  • Molecular Weight : 214.67 g/mol

Structural Characteristics

The presence of the hydroxylamine functional group is pivotal for its reactivity and interaction with biological targets. The chloro and methyl substituents on the phenyl ring influence the compound's lipophilicity and binding affinity.

(NH)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine exhibits its biological activity primarily through:

  • Enzyme Inhibition : The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition. This mechanism has been observed in various studies focusing on proteases and oxidases.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

Therapeutic Applications

The compound's biological activity suggests several therapeutic applications:

  • Anti-inflammatory Agents : Research indicates that derivatives of hydroxylamine can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have indicated that the compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits proteases and oxidases
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory markers
AntimicrobialInhibits growth of specific bacteria

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of hydroxylamine derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The results demonstrated that treatment with the compound significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potent anti-inflammatory mechanism through NF-κB pathway inhibition .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of hydroxylamine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition, providing a basis for further exploration as potential antimicrobial agents .

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